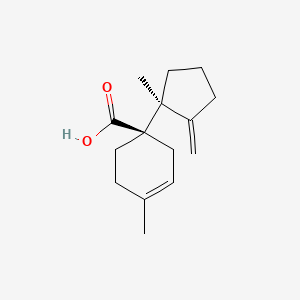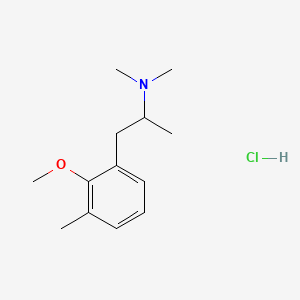
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride is a chemical compound with the molecular formula C10H15NO · ClH. It is a derivative of phenethylamine, a natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant in humans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine derivatives typically involves the reduction of nitrostyrene by lithium aluminium hydride in ether . Another method includes the cathodic reduction of benzyl cyanide in a divided cell . These methods provide a convenient approach to producing phenethylamine derivatives, including 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride.
Industrial Production Methods
Industrial production methods for phenethylamine derivatives often involve large-scale chemical reactions under controlled conditions. These methods ensure the purity and consistency of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenylacetic acid, while reduction may result in the formation of phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its effects on biological systems, including its role as a neurotransmitter.
Medicine: It is investigated for its potential therapeutic benefits, including its use as a central nervous system stimulant.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission, leading to its stimulant effects on the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Phenethylamine: A natural monoamine alkaloid and trace amine with stimulant effects.
Benzeneethanamine: Another phenethylamine derivative with similar properties.
Beta-Phenylethylamine: A compound with similar chemical structure and effects.
Uniqueness
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride is unique due to its specific chemical structure, which includes a methoxy group and multiple methyl groups
Eigenschaften
CAS-Nummer |
107410-18-4 |
|---|---|
Molekularformel |
C13H22ClNO |
Molekulargewicht |
243.77 g/mol |
IUPAC-Name |
1-(2-methoxy-3-methylphenyl)-N,N-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-10-7-6-8-12(13(10)15-5)9-11(2)14(3)4;/h6-8,11H,9H2,1-5H3;1H |
InChI-Schlüssel |
ZRFUEFPGIJPTRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC(C)N(C)C)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
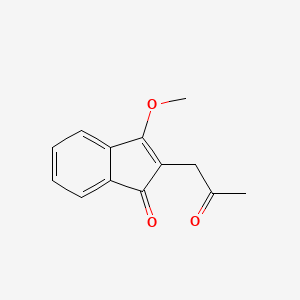
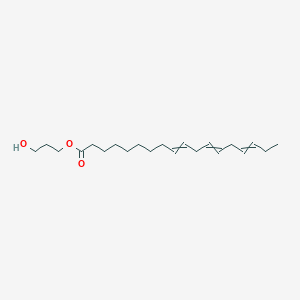
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
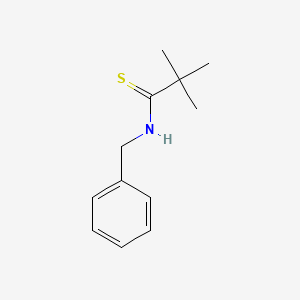
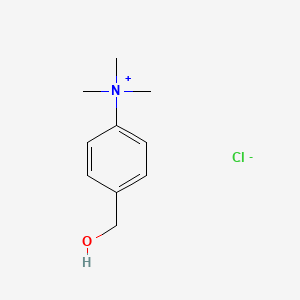
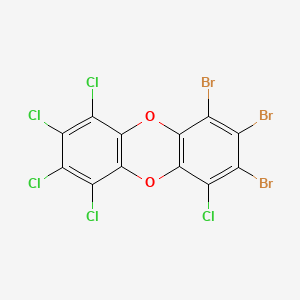
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
